REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][O-:11].[Na+]>>[CH3:10][O:11][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)CO
|
Name
|
sodium methoxide
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent, EA:hexane (1:1))
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |